ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate
Overview
Description
ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural elements of pyridine and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and the formation of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3,6-dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a Thrope–Ziegler cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3,6-dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the parent compound .
Comparison with Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Comparison: ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties. This makes it more versatile in chemical reactions and applications compared to similar compounds that may lack one of these rings .
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H17N3O2S/c1-4-22-17(21)13-10(3)20-16-12(14(13)18)9(2)15(23-16)11-6-5-7-19-8-11/h5-8H,4H2,1-3H3,(H2,18,20) |
InChI Key |
JIIOFXXANXQSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1N)C(=C(S2)C3=CN=CC=C3)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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